N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound integrates various functional groups that may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.
Molecular Characteristics
- Molecular Formula : C28H27N3O5
- Molecular Weight : 485.5 g/mol
- CAS Number : 894554-29-1
- Structural Features : The compound features a quinoline core fused with a dioxino ring and multiple aromatic substituents, which enhance its solubility and interaction with biological systems.
Structural Representation
Feature | Description |
---|---|
Core Structure | Quinoline fused with a dioxino ring |
Functional Groups | Acetamide, ethoxy, and methylphenyl groups |
The biological activity of this compound is hypothesized to involve interactions with key enzymes and receptors in various biochemical pathways. The presence of the acetamide group may enhance its binding affinity to these targets.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit:
- Anticancer Activity : The compound may inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Antioxidant Properties : It could scavenge free radicals and mitigate oxidative stress.
Case Studies
- Anticancer Activity : A study on related quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. For instance, compounds exhibiting similar structural features were found to reduce growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Antioxidant Effects : Compounds with an acetamide group have been studied for their ability to reduce lipid peroxidation in cellular models. The antioxidant activity of this compound could be evaluated using assays such as DPPH radical scavenging.
Comparative Biological Activity Table
Compound Name | Anticancer Activity | Antioxidant Activity | Notes |
---|---|---|---|
N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo...) | Moderate | High | Potential for further development |
Fenretinide (N-(4-hydroxyphenyl)retinamide) | High | Moderate | Known for apoptosis induction |
4-Methylaminophenol | Moderate | High | Effective against various cancer lines |
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-35-24-10-8-23(9-11-24)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-6-4-19(2)5-7-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXZAUIWCDLCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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